molecular formula C9H8N6O2 B5817076 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID

Cat. No.: B5817076
M. Wt: 232.20 g/mol
InChI Key: IEVMWKXYZWWWAH-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID is a complex organic compound that features a tetrazole ring, an aniline group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID typically involves the reaction of aniline derivatives with tetrazole precursors under controlled conditions. One common method includes the condensation of 5-anilino-1H-tetrazole with glyoxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring and aniline group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles or aniline derivatives.

Scientific Research Applications

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: Used in the development of novel polymers and materials with unique properties.

    Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The tetrazole ring and aniline group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-ANILINO-1,2,3,4-THIATRIAZOLE: Shares structural similarities but contains a sulfur atom in the ring.

    2-(5-ETHYL-1H-1,2,3,4-TETRAZOL-1-YL)ANILINE: Similar tetrazole and aniline structure but with an ethyl group.

Uniqueness

2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2E)-2-(5-anilinotetrazol-1-yl)iminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c16-8(17)6-10-15-9(12-13-14-15)11-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H,11,12,14)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMWKXYZWWWAH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=NN2N=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NN=NN2/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.